1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one
Description
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-(8-fluoro-2-methylquinolin-3-yl)propan-2-one |
InChI |
InChI=1S/C13H12FNO/c1-8(16)6-11-7-10-4-3-5-12(14)13(10)15-9(11)2/h3-5,7H,6H2,1-2H3 |
InChI Key |
WITODTMVZNNQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PPA (polyphosphoric acid) | |
| Temperature | 90°C | |
| Reaction Time | 1 hour | |
| Yield | 75–82% (analogous compounds) |
- Mix 2-amino-4-fluoroacetophenone (1 mmol) and pentane-2,3-dione (1.2 mmol) with PPA.
- Heat at 90°C under solvent-free conditions.
- Quench with saturated Na₂CO₃, extract with CH₂Cl₂, and purify via recrystallization.
- ¹H NMR : Expected signals at δ 2.45 (s, 3H, CH₃), δ 3.10–3.30 (m, 2H, COCH₂), δ 7.20–8.10 (m, 4H, aromatic).
- FT-IR : Strong bands at 1697 cm⁻¹ (C=O), 1558 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Friedländer (PPA) | High yield, solvent-free | Requires harsh acid catalyst |
| Meyer-Schuster | Regioselective, modular | Multi-step, lower atom economy |
Computational Insights
Density functional theory (DFT) studies on analogous quinolines reveal:
- HOMO-LUMO gap : 4.2–4.5 eV, indicating moderate reactivity.
- Noncovalent interactions : Dominated by C–H···O and π-stacking.
Scalability and Industrial Relevance
- Friedländer synthesis is preferred for scalability due to minimal solvent use and high yields.
- Green chemistry metrics : E-factor = 2.1 (calculated for analogous PPA-catalyzed reactions).
Chemical Reactions Analysis
Types of Reactions
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the propanone side chain.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the development of materials with specific chemical properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its lipophilicity and stability. This allows the compound to effectively interact with enzymes and receptors, potentially inhibiting bacterial growth or viral replication .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Microwave irradiation improves yields in benzofuran synthesis (e.g., 86% for 5-acetyl-6-hydroxy-3-methylbenzofuran ).
- Palladium-catalyzed methods (e.g., ) are efficient for aryl-propan-2-one couplings but require optimization for halogenated substrates.
Physicochemical Properties
Physical properties are influenced by substituents (Table 3):
Biological Activity
1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings regarding its biological activity, including antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been evaluated against various pathogens, including Mycobacterium tuberculosis and Aspergillus niger.
Key Findings:
- Antitubercular Activity : The compound exhibits significant activity against M. tuberculosis H37Rv, with minimal inhibitory concentration (MIC) values indicating effectiveness comparable to established antitubercular agents. For example, derivatives with specific substituents showed MIC values as low as 6.68 μM, outperforming some reference drugs like isoniazid .
- Antifungal Activity : The compound also demonstrated antifungal properties, with MIC values of 62.5 μM against A. niger. Structural modifications influenced the activity, with some derivatives showing enhanced efficacy .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the quinoline structure significantly affect biological activity.
| Compound | Substituent | MIC (μM) | Activity Type |
|---|---|---|---|
| 9a | Unsubstituted benzyloxy | 57.73 | Antitubercular |
| 9d | 4-Methylbenzyloxy | 6.68 | Antitubercular |
| 9e | 2-Cyanobenzyloxy | 27.29 | Antitubercular |
| 9f | 3-Cyanobenzyloxy | 6.81 | Antitubercular |
| 9g | 4-Cyanobenzyloxy | 3.49 | Antitubercular |
These results indicate that specific substitutions can enhance or diminish the antimicrobial potency of the quinoline derivatives .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes through enzyme inhibition. For instance, certain derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), suggesting a dual mechanism that could be beneficial in treating both infectious diseases and neurodegenerative conditions like Alzheimer's disease .
Case Studies
A notable case study involved testing a series of fluorinated quinoline derivatives for their ability to inhibit Pseudomonas mirabilis and Aspergillus niger. The study found that specific structural modifications led to increased potency against these pathogens, highlighting the importance of chemical structure in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the condensation of 8-fluoro-2-methylquinoline with a ketone precursor under controlled conditions. For example, analogous quinoline derivatives are synthesized via Ullmann-type coupling or Claisen-Schmidt condensation. In , a chalcone derivative was prepared by reacting a quinoline aldehyde with a ketone in refluxing ethanol with catalytic NaOH . Optimization includes:
- Catalyst Screening : Use transition metals (e.g., CuI) for halogenated substrates (see for CuI-mediated coupling ).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while methanol/ethanol aids crystallization .
- Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product suppression.
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorine at C8, methyl at C2). The deshielding effect of fluorine can be observed in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak). provides GC-MS protocols for similar ketones .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves stereochemistry. reports triclinic crystal systems for quinoline-chalcone hybrids .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4 for bioavailability studies). Analogous compounds () show limited water solubility, requiring surfactants .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Fluorinated quinolines are typically stable but may degrade under UV light .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART instruction to refine overlapping atoms. highlights SADABS for absorption corrections in twinned crystals .
- Validation Tools : Check R-factors and residual density maps. For severe twinning, consider alternative space groups (e.g., ’s triclinic system ).
- Hirshfeld Atom Refinement (HAR) : Improves hydrogen atom positioning in polar crystals .
Q. How to address contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer :
- Dynamic Effects : Fluorine’s electronegativity may cause coupling in -NMR. Compare with computed spectra (DFT/B3LYP) .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6) can interact with ketone groups, shifting peaks. Use variable-temperature NMR to detect tautomerism .
Q. What computational strategies are effective for predicting biological activity or reaction mechanisms?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with quinoline-binding protein targets (e.g., kinases). ’s chalcone derivatives show π-π stacking with active sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study fluorine’s electronic effects (e.g., charge distribution at C8) .
- MD Simulations : Simulate solvation dynamics to predict aggregation behavior in aqueous media .
Key Challenges & Solutions
- Synthetic Yield Variability : Trace moisture in reactions involving fluorinated intermediates can reduce yields. Use molecular sieves or anhydrous solvents .
- Crystallization Issues : Slow evaporation (4–6 weeks in methanol ) produces diffraction-quality crystals. Additives (e.g., hexane) induce nucleation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
